molecular formula C5H4BrIN2 B13114451 2-Bromo-5-iodo-3-methylpyrazine

2-Bromo-5-iodo-3-methylpyrazine

Cat. No.: B13114451
M. Wt: 298.91 g/mol
InChI Key: PQUZWLQAESECMR-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-3-methylpyrazine is a heterocyclic organic compound with the molecular formula C5H4BrIN2. It is a derivative of pyrazine, characterized by the presence of bromine and iodine atoms at the 2nd and 5th positions, respectively, and a methyl group at the 3rd position.

Properties

Molecular Formula

C5H4BrIN2

Molecular Weight

298.91 g/mol

IUPAC Name

2-bromo-5-iodo-3-methylpyrazine

InChI

InChI=1S/C5H4BrIN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3

InChI Key

PQUZWLQAESECMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-3-methylpyrazine typically involves halogenation reactions. One common method is the sequential halogenation of 3-methylpyrazine. Initially, 3-methylpyrazine undergoes bromination to form 2-bromo-3-methylpyrazine. This intermediate is then subjected to iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-3-methylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated pyrazine derivatives, while nucleophilic substitution can introduce different functional groups at the bromine or iodine positions .

Scientific Research Applications

2-Bromo-5-iodo-3-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-3-methylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-iodo-3-methylpyrazine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations.

Biological Activity

2-Bromo-5-iodo-3-methylpyrazine is a halogenated pyrazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound's molecular formula is C6H5BrI N2, and it has a molecular weight of approximately 247.93 g/mol. Its structure includes a pyrazine ring substituted with bromine and iodine atoms, which may influence its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC6H5BrI N2
Molecular Weight247.93 g/mol
IUPAC NameThis compound
Canonical SMILESBrC1=C(N=C(N1)C(=C)C)I

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated broad-spectrum antimicrobial effects. The presence of halogens enhances the lipophilicity and membrane permeability, potentially leading to increased antibacterial activity against various pathogens.
  • Anticancer Properties : Research indicates that halogenated pyrazines can induce apoptosis in cancer cells by activating intrinsic pathways. The specific interactions with cellular targets such as DNA or protein kinases may lead to cell cycle arrest and subsequent cell death.
  • Neuroprotective Effects : Some pyrazine derivatives exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Recent studies have explored the biological activity of various pyrazine derivatives, providing insights into the potential applications of this compound:

Anticancer Activity

A study by Bouabdallah et al. (2022) evaluated several pyrazole derivatives for their cytotoxic effects against cancer cell lines such as Hep-2 and P815. While specific data on this compound was not provided, related compounds showed significant IC50 values indicating potent anticancer activity (IC50 = 0.74 mg/mL) .

Antimicrobial Studies

Research on similar compounds has highlighted their antimicrobial properties. For instance, a study demonstrated that certain pyrazines produced by bacterial strains exhibited strong antimicrobial effects at lower concentrations while maintaining low toxicity to mammalian cells . This suggests that this compound might also possess similar beneficial characteristics.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is essential to compare it with other halogenated pyrazines:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
2-Bromo-5-chloro-pyrazineModerateLowNone
2-Iodo-3-methyl-pyrazineHighModeratePresent
This compoundTBDTBDTBD

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